Cas no 1353969-72-8 (N*1*-Isopropyl-N*1*-(1-methyl-pyrrolidin-3-ylmethyl)-ethane-1,2-diamine)

N*1*-Isopropyl-N*1*-(1-methyl-pyrrolidin-3-ylmethyl)-ethane-1,2-diamine Chemical and Physical Properties
Names and Identifiers
-
- N*1*-isopropyl-n*1*-(1-methyl-pyrrolidin-3-ylmethyl)-ethane-1,2-diamine
- N1-Isopropyl-N1-((1-methylpyrrolidin-3-yl)methyl)ethane-1,2-diamine
- AM93663
- N-Isopropyl-N-[(1-methyl-3-pyrrolidinyl)methyl]-1,2-ethanediamine
- N1-Isopropyl-N1-(1-methylpyrrolidin-3-ylmethyl)ethane-1,2-diamine
- N*1*-Isopropyl-N*1*-(1-methyl-pyrrolidin-3-ylmethyl)-ethane-1,2-diamine
-
- Inchi: 1S/C11H25N3/c1-10(2)14(7-5-12)9-11-4-6-13(3)8-11/h10-11H,4-9,12H2,1-3H3
- InChI Key: NZMVZILCHICEJI-UHFFFAOYSA-N
- SMILES: N1(C)CCC(CN(CCN)C(C)C)C1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 159
- Topological Polar Surface Area: 32.5
N*1*-Isopropyl-N*1*-(1-methyl-pyrrolidin-3-ylmethyl)-ethane-1,2-diamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 082593-500mg |
N*1*-Isopropyl-N*1*-(1-methyl-pyrrolidin-3-ylmethyl)-ethane-1,2-diamine |
1353969-72-8 | 500mg |
£694.00 | 2022-03-01 | ||
Chemenu | CM497262-1g |
N1-Isopropyl-N1-((1-methylpyrrolidin-3-yl)methyl)ethane-1,2-diamine |
1353969-72-8 | 97% | 1g |
$1378 | 2023-01-01 |
N*1*-Isopropyl-N*1*-(1-methyl-pyrrolidin-3-ylmethyl)-ethane-1,2-diamine Related Literature
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
Additional information on N*1*-Isopropyl-N*1*-(1-methyl-pyrrolidin-3-ylmethyl)-ethane-1,2-diamine
Introduction to N*1*-Isopropyl-N*1*-(1-methyl-pyrrolidin-3-ylmethyl)-ethane-1,2-diamine (CAS No. 1353969-72-8)
N*1*-Isopropyl-N*1*-(1-methyl-pyrrolidin-3-ylmethyl)-ethane-1,2-diamine is a significant compound in the field of pharmaceutical chemistry, exhibiting a complex molecular structure that has garnered considerable attention for its potential applications. This compound, identified by its CAS number 1353969-72-8, belongs to a class of molecules known for their versatile reactivity and utility in synthetic chemistry. The detailed exploration of its properties and applications provides valuable insights into the broader landscape of medicinal chemistry and drug development.
The molecular architecture of N*1*-Isopropyl-N*1*-(1-methyl-pyrrolidin-3-ylmethyl)-ethane-1,2-diamine is characterized by its unique substitution pattern, which includes an isopropyl group and a 1-methyl-pyrrolidin-3-ylmethyl moiety. These structural features contribute to its distinct chemical behavior and make it a subject of interest for researchers aiming to develop novel therapeutic agents. The presence of diamine functionalities further enhances its potential as a building block in the synthesis of more complex molecules.
In recent years, there has been growing interest in the development of small molecules that can modulate biological pathways associated with various diseases. N*1*-Isopropyl-N*1*-(1-methyl-pyrrolidin-3-ylmethyl)-ethane-1,2-diamine has shown promise in preliminary studies as a potential scaffold for drugs targeting neurological disorders. Its ability to interact with specific enzymes and receptors has been investigated in vitro, revealing mechanisms that could be exploited for therapeutic intervention.
One of the most compelling aspects of this compound is its role in the synthesis of more complex pharmacophores. Researchers have leveraged its structural features to create derivatives with enhanced biological activity. For instance, modifications to the pyrrolidine ring have led to compounds with improved binding affinity to target proteins. These findings underscore the importance of N*1*-Isopropyl-N*1*-(1-methyl-pyrrolidin-3-ylmethyl)-ethane-1,2-diamine as a key intermediate in drug discovery pipelines.
The pharmacological profile of N*1*-Isopropyl-N*1*-(1-methyl-pyrrolidin-3-ylmethyl)-ethane-1,2-diamine has been further explored through computational modeling and experimental assays. These studies have provided valuable insights into its interactions with biological targets, including enzymes and receptors involved in neurotransmitter signaling. Such information is crucial for designing drugs that can selectively modulate these pathways without causing off-target effects.
Recent advancements in synthetic methodologies have enabled the efficient preparation of N*1*-Isopropyl-N*1*-(1-methyl-pyrrolidin-3-ylmethyl)-ethane-1,2-diamine on a larger scale. This scalability is essential for conducting more comprehensive biological evaluations and advancing towards clinical trials. The development of robust synthetic routes has also facilitated the exploration of novel derivatives, expanding the chemical space available for drug design.
The compound's potential applications extend beyond neurological disorders. Preliminary data suggest that it may also have utility in treating inflammatory conditions by modulating immune responses. This broadens its therapeutic relevance and makes it an attractive candidate for further investigation. The ability to fine-tune its properties through structural modifications opens up possibilities for developing drugs with tailored mechanisms of action.
In conclusion, N*1*-Isopropyl-N*1*-(1-methyl-pyrrolidin-3-ylmethyl)-ethane-1,2-diamine (CAS No. 1353969-72-8) represents a promising compound in pharmaceutical chemistry. Its unique molecular structure and versatile reactivity make it a valuable tool for drug discovery and development. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play a significant role in the next generation of therapeutics.
1353969-72-8 (N*1*-Isopropyl-N*1*-(1-methyl-pyrrolidin-3-ylmethyl)-ethane-1,2-diamine) Related Products
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)




